molecular formula C22H23BrN2O3 B2513758 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637746-87-3

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Número de catálogo: B2513758
Número CAS: 637746-87-3
Peso molecular: 443.341
Clave InChI: XRIOEGQCFIVNOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a chromen-4-one derivative characterized by:

  • A 4-bromophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
  • A methyl group at position 2, influencing steric and electronic properties.
  • A 4-methylpiperazinylmethyl group at position 8, which may improve solubility and modulate biological interactions.

Propiedades

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-14-20(15-3-5-16(23)6-4-15)21(27)17-7-8-19(26)18(22(17)28-14)13-25-11-9-24(2)10-12-25/h3-8,26H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIOEGQCFIVNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been reported to exhibit cytotoxicity dependent on various cell lines, suggesting that this compound may also have significant effects at the molecular and cellular levels.

Actividad Biológica

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, often referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological implications.

Chemical Structure

The compound's structure can be represented as follows:

C22H22BrNO\text{C}_{22}\text{H}_{22}\text{Br}\text{N}\text{O}

This structure includes a bromophenyl group, a hydroxyl group, and a piperazine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound was evaluated against the MCF-7 breast cancer cell line and showed promising results.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Reference
MCF-75.6
HCT1164.3
Bel-74026.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy.

The anticancer mechanism of this compound is believed to involve multiple pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Metastasis : Studies indicate that it may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases.

Table 2: Neuroprotective Activity

AssayResultReference
AChE InhibitionIC50 = 3.48 μM
BuChE InhibitionIC50 = 0.08 μM
Neurotoxicity AssaySignificant protection observed

These results suggest that the compound may serve as a multitarget-directed ligand for neurodegenerative conditions, potentially aiding in diseases like Alzheimer’s.

Pharmacological Implications

The pharmacological implications of this compound extend beyond its anticancer and neuroprotective activities:

  • Antioxidant Properties : Coumarin derivatives are known for their antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Neuroprotection in Animal Models : In vivo studies showed that administration of the compound improved cognitive function and reduced neuronal loss in models of Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that derivatives of compounds containing the piperazine moiety exhibit promising anticancer properties. A study evaluated new methyl piperazine derivatives, highlighting their ability to inhibit cancer cell proliferation. The incorporation of the 4-bromophenyl and chromone structures may enhance these effects, potentially leading to the development of novel anticancer agents .

Antiviral Activity

Another area of interest is the antiviral activity against influenza viruses. Compounds similar to 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one have been tested for their efficacy against H5N1 avian influenza virus. These studies demonstrated that certain derivatives exhibited significant antiviral effects, suggesting that modifications to the chromone structure could yield effective antiviral agents .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions, often starting from commercially available chromone derivatives. Researchers have focused on optimizing these synthetic pathways to improve yields and reduce costs.

Synthesis Step Reagents Used Yield (%)
Step 1Bromobenzene, Base85
Step 2Piperazine, Catalyst75
Step 3Chromone derivative70

Case Study 1: Anticancer Screening

In a recent study, researchers synthesized various derivatives of chromone compounds and tested their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications increased potency significantly compared to standard chemotherapeutic agents .

Case Study 2: Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral properties of similar compounds against H5N1. The results showed that certain derivatives had low EC50 values, indicating high potency against viral replication .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring undergoes selective oxidation at the sulfur atom under controlled conditions:

ReagentConditionsProductYieldReference
m-Chloroperbenzoic acidDichloromethane, 0°C2-Methyl-4-(o-tolyl)thiazole sulfoxide78%
Hydrogen peroxide (30%)Acetic acid, reflux2-Methyl-4-(o-tolyl)thiazole sulfone65%

Key Findings :

  • Sulfoxide formation occurs preferentially over sulfone synthesis at lower temperatures .

  • Steric hindrance from the o-tolyl group slows oxidation kinetics compared to para-substituted analogues .

Reduction Reactions

The thiazole ring can be partially reduced to dihydrothiazole derivatives:

ReagentConditionsProductYieldReference
Sodium borohydrideEthanol, 25°C2-Methyl-4-(o-tolyl)-2,5-dihydrothiazole42%
Lithium aluminum hydrideTHF, −78°C → 25°CRing-opening to thiol intermediate88%

Mechanistic Insight :

  • Complete ring reduction requires forcing conditions due to electronic stabilization from the methyl group .

  • LiAlH4 induces C–S bond cleavage, forming a thiolate intermediate that can be trapped with electrophiles .

Electrophilic Substitution

The aromatic o-tolyl group participates in regioselective electrophilic substitution:

Reaction TypeReagentPositionProductYieldReference
NitrationHNO3/H2SO4Para to methyl4-Nitro-2-methyl-5-(o-tolyl)thiazole55%
BrominationBr2/FeBr3Ortho to methyl5-Bromo-2-methyl-4-(o-tolyl)thiazole61%

Stereoelectronic Effects :

  • Methyl and thiazole groups direct electrophiles to the para position on the o-tolyl ring .

  • Halogenation occurs at the thiazole C5 position under radical-initiated conditions .

Functionalization of the Methyl Group

The C2 methyl group exhibits unexpected reactivity:

ReactionConditionsProductYieldReference
Free radical brominationNBS, AIBN, CCl42-(Bromomethyl)-4-(o-tolyl)thiazole73%
OxidationKMnO4, H2O, 80°C2-Carboxy-4-(o-tolyl)thiazole68%

Applications :

  • Brominated derivatives serve as intermediates for cross-coupling reactions .

  • Carboxylic acid derivatives show enhanced biological activity in structure-activity studies .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [4+2] cycloadditions with electron-deficient dienophiles:

DienophileConditionsProductYieldReference
Dim

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares substituents of the target compound with similar chromen-4-one derivatives:

Compound Name / ID R<sup>3</sup> (Position 3) R<sup>7</sup> (Position 7) R<sup>2</sup> (Position 2) R<sup>8</sup> (Position 8)
Target Compound 4-Bromophenyl Hydroxy Methyl 4-Methylpiperazinylmethyl
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one 4-Methoxyphenyl Hydroxy 4-Methylpiperazinylmethyl
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-Chlorophenyl Hydroxy 4-Ethylpiperazinylmethyl
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl Hydroxy 4-Methylpiperazinylmethyl + Trifluoromethyl
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one 4-Bromophenyl Methylamino Nitro + Dimethyl (positions 3, 7)

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The bromophenyl group (target) is more electron-withdrawing than methoxyphenyl (compound 9a) or chlorophenyl (compounds 2, 4) . This may influence reactivity and binding interactions.
  • Piperazine modifications : The 4-methylpiperazine group (target) is shared with compounds 9a and 10c , but compound 2 uses a 4-ethylpiperazine , altering lipophilicity and steric bulk.
  • Additional functional groups : Compound 4 includes a trifluoromethyl group, enhancing lipophilicity and metabolic stability .

Physical-Chemical Properties

While the target compound’s exact data are unavailable, trends from analogs suggest:

Property Target Compound (Expected) Compound 9a Compound 2 Compound 4
Molecular Weight ~450–470 g/mol 424.43 g/mol 412.91 g/mol ~460 g/mol (estimated)
Melting Point Likely 160–220°C (based on analogs) 172.3–173.4°C Not reported Not reported
Synthetic Yield Moderate (10–25%, extrapolated) 9.9% Not reported Not reported
Aqueous Solubility Low (due to bromophenyl/piperazine) Likely low Likely low Very low (trifluoromethyl)

Notes:

  • The bromophenyl group increases molecular weight compared to chlorophenyl or methoxyphenyl analogs.
  • Lower yields (e.g., 9.9% for 9a ) suggest synthetic challenges in introducing bulky substituents.
Antioxidant Activity:

Compound 8b () and related structures () show computed bond dissociation energies (BDE) and HOMO-LUMO gaps correlating with radical scavenging . The target’s 7-hydroxy group may confer similar activity.

Antimicrobial Potential:

Compounds with piperazine groups (e.g., 9a, 10c ) and trifluoromethyl substituents (–5) are often designed as biofilm inhibitors . The 4-methylpiperazinylmethyl group in the target compound may enhance bacterial membrane penetration.

Structural Stability:

Crystallographic studies () reveal that bromophenyl-containing chromenones form intramolecular hydrogen bonds (N–H⋯O), stabilizing the structure . The target compound likely adopts similar packing motifs.

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the piperazine moiety .
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .

How can structural discrepancies in crystallographic data for chromenone derivatives be resolved?

Advanced Structural Analysis
Discrepancies in bond angles or dihedral angles (e.g., bromophenyl vs. piperazinyl group orientations) can arise due to:

  • Crystal packing effects : Molecular interactions (e.g., N–H⋯O hydrogen bonds) may distort planar arrangements .
  • Dynamic disorder : Flexible substituents (e.g., the 4-methylpiperazinyl group) may adopt multiple conformations.

Q. Resolution Methods :

  • Perform X-ray crystallography at low temperatures (100 K) to reduce thermal motion artifacts.
  • Validate with DFT calculations to compare experimental vs. theoretical geometries .
  • Use solid-state NMR to probe local electronic environments .

What experimental designs are recommended for evaluating the compound’s biological activity against cancer targets?

Biological Activity Profiling
In vitro assays :

  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with structurally similar derivatives (e.g., 4-chlorophenyl analogs) to assess substituent effects .
  • Target engagement : Use fluorescence polarization assays to test inhibition of kinases (e.g., PI3K or EGFR).

Q. Advanced Mechanistic Studies :

  • Conduct apoptosis assays (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects.
  • Perform molecular docking to predict binding modes to target proteins (e.g., tubulin or topoisomerases) .

How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Data Contradiction Analysis
Contradictions may arise due to:

  • Poor pharmacokinetics : Low solubility or rapid metabolism.
  • Off-target effects : Piperazine moieties may interact with non-target receptors.

Q. Mitigation Strategies :

  • Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .
  • Metabolic profiling : Conduct LC-MS/MS studies to identify major metabolites and adjust dosing regimens .

What computational methods are effective for predicting the compound’s environmental fate?

Q. Environmental Impact Assessment

  • QSAR models : Predict biodegradability and bioaccumulation using software like EPI Suite.
  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity.
  • Degradation studies : Monitor hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light) .

How can synthetic yields be improved for the 4-methylpiperazinylmethyl substitution step?

Q. Advanced Synthesis Optimization

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate substitution reactions.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

What spectroscopic techniques are critical for characterizing this compound’s purity?

Q. Analytical Methodology

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of substituents (e.g., 7-hydroxy vs. 8-piperazinylmethyl groups) .
  • HRMS : Verify molecular formula (C22H24BrN3O3) with <1 ppm mass error.
  • HPLC-DAD : Detect impurities at 254 nm using a C18 column (acetonitrile/water gradient) .

How does the bromophenyl substituent influence the compound’s electronic properties compared to chloro/methoxy analogs?

Q. Structure-Activity Relationship (SAR) Analysis

  • Electron-withdrawing effect : The bromine atom increases electrophilicity of the chromenone core, enhancing interactions with nucleophilic residues in target proteins.
  • Comparative studies : Replace bromine with chlorine or methoxy groups and measure changes in redox potentials (via cyclic voltammetry) or binding affinities .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.